BenchChemオンラインストアへようこそ!

Grtgrrnai

Cell Permeability Peptide Chemistry Signal Transduction

Choose Grtgrrnai (Myristoylated PKI 14-22 amide, CAS 201422-03-9) when intracellular PKA inhibition is critical. Unlike its non-myristoylated form, the N-terminal myristoyl modification enables cell-membrane and blood-brain barrier penetration, validated in pancreatic islets, HepG2 cells, and CNS models. This ensures direct target engagement in intact cells and in vivo systems. Its selectivity for PKA over PKC allows clean dissection of cAMP signaling in applications from flavivirus replication to gene expression. Specify the myristoylated form to avoid the failed intracellular activity associated with generic PKI peptides.

Molecular Formula C53H100N20O12
Molecular Weight 1209.5 g/mol
Cat. No. B13399276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrtgrrnai
Molecular FormulaC53H100N20O12
Molecular Weight1209.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N
InChIInChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)
InChIKeyGQPQKQWUUHDDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grtgrrnai (Myristoylated PKI 14-22 Amide): A Cell-Permeable, Highly Specific PKA Inhibitor for cAMP-Dependent Pathway Research


Grtgrrnai, formally known as Myristoylated PKI 14-22 amide (Myr-GRTGRRNAI-NH₂; CAS 201422-03-9), is a modified synthetic peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI) . It functions as a potent and highly specific competitive inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA), with a Ki of 36 nM for its non-myristoylated core [1]. The defining feature of this compound is N-terminal myristoylation, which confers cell permeability, distinguishing it from its non-myristoylated counterpart and enabling its use in intact cellular and in vivo systems .

Why Grtgrrnai Cannot Be Substituted with Non-Myristoylated PKI Fragments or Alternative PKA Inhibitors


Generic substitution of Grtgrrnai with non-myristoylated PKI 14-22 amide or other PKA inhibitors is scientifically invalid due to fundamental differences in cellular permeability and target engagement. Non-myristoylated PKI 14-22 amide, while retaining a comparable Ki of 36 nM in biochemical assays, cannot efficiently cross the plasma membrane . This limitation precludes its use in intact cell or in vivo studies. Similarly, alternative PKA inhibitors like H-89 or KT5720 act through distinct mechanisms (e.g., ATP-competition) and exhibit different selectivity profiles, often with higher off-target kinase activity at working concentrations [1]. The myristoyl modification of Grtgrrnai is not an interchangeable feature; it is a critical structural determinant for accessing intracellular PKA and achieving reliable in-situ target modulation [1].

Grtgrrnai Quantitative Differentiation: Direct Comparative Evidence for Scientific Selection


Cell Permeability: Myristoylation Enables Intracellular PKA Inhibition in Intact Cells

Grtgrrnai (myristoylated PKI 14-22 amide) is functionally cell-permeable, enabling it to inhibit intracellular PKA in intact pancreatic β-cells. In contrast, its non-myristoylated analog, PKI 14-22 amide, is not cell-permeable and is thus restricted to use in cell-free lysates or when introduced by microinjection [1]. This functional difference is attributed to the N-terminal myristoyl group, which enhances membrane association and cellular uptake .

Cell Permeability Peptide Chemistry Signal Transduction

Pathway Selectivity: Grtgrrnai Abrogates PKA- but not PKC-Mediated Gene Expression

In a head-to-head pathway analysis, Grtgrrnai (PKI 14-22 amide) selectively abrogated PKA-mediated induction of the apolipoprotein AI (apoAI) promoter but had no effect on PKC-mediated induction. Forskolin-induced activation was completely blocked by Grtgrrnai, whereas phorbol ester (PDBu)-induced activation was unaffected [1]. In contrast, the PKC inhibitor GF109203X selectively blocked the PDBu response but not the PKA response, demonstrating the pathway-specific action of each inhibitor [1].

Kinase Selectivity cAMP Signaling Transcriptional Regulation

In Vivo Efficacy: Grtgrrnai Prevents Morphine Analgesic Tolerance in Mice

In an in vivo model of opioid tolerance, Grtgrrnai (myristoylated PKI 14-22 amide) was able to access the central nervous system (CNS) and exert a functional effect. Pre-treatment of mice with Grtgrrnai prevented the development of morphine analgesic tolerance, a finding consistent across studies [1]. Non-myristoylated PKI 14-22 amide is not expected to produce this effect due to its inability to cross the blood-brain barrier, a limitation explicitly overcome by the myristoylation of Grtgrrnai .

In Vivo Pharmacology Opioid Tolerance CNS Research

Cellular Functional Selectivity: Differential Modulation of Nucleotide Binding

Grtgrrnai (PKI 14-22 amide) exhibits a unique binding synergy profile compared to full-length PKI and the longer PKI(5-24) peptide. While full-length PKI enhances ATP binding to the catalytic subunit of PKA by 2000-fold, Grtgrrnai does not significantly enhance ATP or AMPPNP binding [1]. It does, however, enhance ADP binding 20-fold, similar to full-length PKI [1]. This differential effect on nucleotide binding states that Grtgrrnai's mechanism is distinct from the full-length protein, potentially offering a more defined tool for studying specific steps in the PKA catalytic cycle.

Enzyme Kinetics Binding Synergy PKA Mechanism

Zika Virus Replication Inhibition: Grtgrrnai Shows Potent Antiviral Activity

In a study investigating host-directed antiviral strategies, Grtgrrnai (PKI 14-22) was identified as a potent inhibitor of Zika virus (ZIKV) replication. The compound effectively suppressed replication of ZIKV strains from both the African (MR766) and Asian/American (PRVABC59) lineages with high efficiency and minimal cytotoxicity [1]. The reported IC50 for viral inhibition is significantly higher than its Ki for PKA, suggesting an additional mechanism of action or a downstream effect of PKA inhibition that impacts viral replication [2].

Antiviral Research Flavivirus Infectious Disease

Grtgrrnai: Optimal Experimental Applications Based on Quantitative Evidence


Dissecting PKA-Specific Signaling in Intact Cells or Tissues

When the experimental goal is to isolate the role of PKA in a complex cellular response (e.g., hormone secretion, gene expression, cytoskeletal rearrangement) without the confounding effects of upstream receptor modulation or the use of cell-impermeable tools. Grtgrrnai's cell permeability, validated in pancreatic islets and HepG2 cells, allows for direct interrogation of intracellular PKA activity [1][2].

In Vivo Studies of PKA Function in the Central Nervous System

For investigations requiring PKA inhibition in the brain or spinal cord, such as in models of pain, addiction, learning, or neurodegeneration. The ability of Grtgrrnai to cross the blood-brain barrier and exert a functional effect, as demonstrated in morphine tolerance models, is essential for such studies [1].

Investigating Host-Directed Antiviral Mechanisms

In virology research focused on flaviviruses like Zika virus, Grtgrrnai offers a unique tool to probe the role of host cell PKA signaling in viral replication. Its potent suppression of ZIKV replication in cell culture models provides a strong rationale for its use in mechanistic studies [1].

Studying PKA-Dependent vs. PKC-Dependent Pathways in Parallel

For research projects aiming to differentiate between the contributions of PKA and PKC signaling cascades. Grtgrrnai's demonstrated selectivity for PKA over PKC in transcriptional activation assays allows for clean experimental separation of these two major signaling pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grtgrrnai

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.